Tetrahydrofuran-2-ylmethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Tetrahydrofuran-2-ylmethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a tetrahydrofuran-2-ylmethyl ester group and a 2-ethoxyphenyl substituent at the 4-position of the quinoline core. The tetrahydrofuran moiety in the ester group may enhance solubility in polar solvents compared to simpler alkyl esters, while the 2-ethoxyphenyl substituent introduces steric and electronic effects that influence molecular interactions .
Properties
IUPAC Name |
oxolan-2-ylmethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-3-28-20-12-5-4-9-17(20)22-21(24(27)30-14-16-8-7-13-29-16)15(2)25-18-10-6-11-19(26)23(18)22/h4-5,9,12,16,22,25H,3,6-8,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNQTGRLOVVQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)OCC4CCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrofuran-2-ylmethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the hexahydroquinoline core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate. The tetrahydrofuran-2-ylmethyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the ethoxyphenyl group via an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-2-ylmethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols.
Scientific Research Applications
Tetrahydrofuran-2-ylmethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tetrahydrofuran-2-ylmethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interfere with cancer cell signaling pathways, resulting in anticancer activity.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The 4-(2-ethoxyphenyl) group in the target compound distinguishes it from analogues with varying substituents:
- Electron-donating groups (EDGs) : B8 (4-(4-methoxyphenyl)) and the target compound’s 2-ethoxy group increase electron density, which may improve binding to hydrophobic pockets in proteins like P-glycoprotein .
- Halogen substituents : B6 (4-(4-chlorophenyl)) introduces steric bulk and moderate electron withdrawal, balancing solubility and target affinity .
Ester Group Modifications
The tetrahydrofuran-2-ylmethyl ester is compared to other esters in hexahydroquinoline derivatives:
Table 1: Ester Group Comparison
Physicochemical and Crystallographic Properties
- Crystal Packing: The methyl ester in forms N–H···O hydrogen bonds, stabilizing a monoclinic lattice (space group P2₁/c). The target compound’s tetrahydrofuran group may introduce additional H-bonding or alter packing efficiency .
- Solubility : The tetrahydrofuran ester likely improves solubility in polar aprotic solvents (e.g., THF, DMSO) compared to cyclohexyl or methyl esters .
- Spectral Data : Distinct IR and NMR signals for the tetrahydrofuran moiety (e.g., C–O–C stretch at ~1070 cm⁻¹) differentiate it from pyridine or alkyl esters .
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